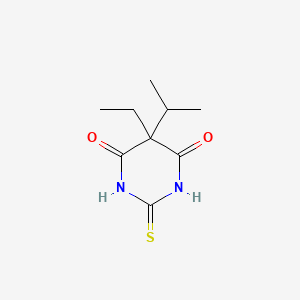

Barbituric acid, 5-ethyl-5-isopropyl-2-thio-

Description

Barbituric acid derivatives are a class of heterocyclic compounds with a pyrimidine core, widely recognized for their pharmacological and chemical versatility. The compound 5-ethyl-5-isopropyl-2-thiobarbituric acid features a sulfur atom at the 2-position (replacing oxygen in traditional barbiturates) and two alkyl substituents (ethyl and isopropyl) at the 5-position. This structural modification enhances its acidity and lipophilicity compared to oxygenated analogs, influencing both biological activity and chemical reactivity .

Properties

CAS No. |

39847-06-8 |

|---|---|

Molecular Formula |

C9H14N2O2S |

Molecular Weight |

214.29 g/mol |

IUPAC Name |

5-ethyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C9H14N2O2S/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h5H,4H2,1-3H3,(H2,10,11,12,13,14) |

InChI Key |

BMPIYRKMKYJEHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=S)NC1=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-ethyl-5-isopropyl-2-thiobarbituric acid typically involves the condensation of appropriately substituted malonic esters with thiourea, which replaces the oxygen at the 2-position of the barbituric acid ring with sulfur, forming the thiobarbituric acid core. The 5-ethyl and 5-isopropyl substituents are introduced via the alkyl groups on the malonic ester precursors.

The preparation generally follows these steps:

- Preparation or procurement of 5-substituted malonic esters (e.g., 5-ethyl-5-isopropyl malonic esters).

- Condensation of these esters with thiourea in the presence of a base (e.g., sodium alkoxide) in an alcoholic solvent.

- Removal of solvent and neutral impurities.

- Acidification to precipitate the thiobarbituric acid.

- Purification via recrystallization.

Detailed Preparation Procedure from Patent US2219549A

The patent US2219549A (issued 1940) provides a foundational method for synthesizing thiobarbituric acid derivatives, including 5-ethyl-5-isopropyl-2-thiobarbituric acid. Key aspects include:

- Reagents: Thiourea is used in molar proportion equivalent to urea in traditional barbituric acid synthesis.

- Solvent and Base: Absolute alcohol (ethanol or methanol) as solvent with sodium metal or sodium alkoxide as base.

- Reaction: The substituted malonic ester (e.g., isopropyl n-alkenyl malonic ester) is reacted with thiourea under reflux.

- Isolation: After reaction completion, the mixture is distilled under reduced pressure to remove alcohol and neutral by-products.

- Acidification: The aqueous residue is cooled and acidified slowly with concentrated hydrochloric acid to precipitate the thiobarbituric acid.

- Purification: The crude product is recrystallized from water or aqueous alcohol.

| Step | Description |

|---|---|

| Reactants | 70 parts isopropyl n-alkenyl cyanoacetic ester + 38 parts thiourea + sodium in absolute alcohol |

| Reaction conditions | Reflux in absolute alcohol, removal of alcohol by distillation |

| Acidification | Slow addition of concentrated HCl to aqueous residue |

| Product isolation | Precipitation of 4-imino thiobarbituric acid, hydrolyzed with boiling 20% HCl to thiobarbituric acid |

| Melting point | 109-110 °C for 5-isopropyl 5-n-alkenyl thiobarbituric acid |

This method ensures the sulfur atom remains at the 2-position without replacement by oxygen during hydrolysis.

Alternative Preparation Routes

While the above method is classical, other approaches include:

Stepwise substitution: First preparing the 5,5-disubstituted barbituric acid via condensation with urea, then substituting oxygen with sulfur via thiation reagents (e.g., Lawesson's reagent or phosphorus pentasulfide). However, this approach is less common for this compound.

Direct condensation with thiourea: As described, this is the preferred industrial and laboratory method due to simplicity and high yield.

Comparison with Preparation of Related Compounds

For context, preparation methods of related barbituric acids such as 5-ethyl-5-phenyl barbituric acid involve condensation of α-ethyl-α-phenyl malonate with urea in methanol with sodium methylate as a base, followed by acidification and recrystallization. The thiobarbituric acid analog replaces urea with thiourea under similar conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Absolute ethanol or methanol | Ensures solubility of reagents and products |

| Base | Sodium metal or sodium alkoxide (e.g., sodium methylate) | Catalyzes condensation |

| Temperature | Reflux (approx. 78-85 °C for ethanol) | Promotes reaction completion |

| Reaction time | Several hours (overnight to 24h) | Ensures full conversion |

| Acidification agent | Concentrated hydrochloric acid | Precipitates thiobarbituric acid |

| Purification | Recrystallization from water or aqueous alcohol | Improves purity and yield |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of thiourea on the activated malonic ester, forming a 4-imino thiobarbituric acid intermediate. Subsequent acid hydrolysis converts the imino group to the barbituric acid ring with sulfur at the 2-position. The 5-position substituents derive directly from the malonate ester alkyl groups, allowing for structural diversity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Barbituric acid, 5-ethyl-5-isopropyl-2-thio- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or further to a hydrocarbon.

Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can result in various alkyl or aryl derivatives.

Scientific Research Applications

Medical Applications

- Sedative and Anesthetic Agents: 5-ethyl-5-isopropyl-2-thio-barbituric acid is used as a sedative in clinical settings. Its action on the central nervous system helps to reduce anxiety and induce sleep.

- Clinical Hypnosis: A 30% solution of 5-allyl-5-(1-methylbutyl)-harbituric acid in paraldehyde has been administered intramuscularly to patients for hypnosis, with doses up to 5 mg/kg showing pronounced to slight hypnotic effects without discomfort or irritation . While this refers to a different barbituric acid derivative, it suggests potential applications of similar compounds like 5-ethyl-5-isopropyl-2-thio-barbituric acid for inducing hypnosis .

- Anticonvulsant: While not explicitly stated for 5-ethyl-5-isopropyl-2-thio-barbituric acid, some barbiturate derivatives are used as anticonvulsants.

Research Applications

Barbituric acid derivatives are significant in modifying pharmacological properties of compounds. The presence of thio groups in derivatives may lead to altered pharmacokinetics and potency compared to non-thio counterparts.

Biocidal Applications

N,N''-dichloro barbituric acids have uses as biocides, particularly as fungicides . They can purify swimming pools and drinking water, and also act as insecticides and ovicides . Examples of these compounds include:

- N,N-5-trichloro-5-methyl barbituric acid

- N,N-5-trichloro-5-ethyl barbituric acid

- N,N-5-trichloro-5-butyl barbituric acid

These compounds can be applied with inert solids as dusts or suspended in liquid diluents like organic solvents or water .

Data Table: Barbituric Acid Derivatives and Their Uses

| Compound Name | Structure Features | Primary Use |

|---|---|---|

| 5-Ethyl-5-isopropyl-2-thio-barbituric acid | Ethyl and isopropyl groups with a thio group | Sedative |

| Amobarbital | Ethyl group without thio modification | Sedative |

| Phenobarbital | Aromatic ring | Anticonvulsant |

| Thiopental | Thioether structure | Anesthesia |

Mechanism of Action

The mechanism of action of barbituric acid, 5-ethyl-5-isopropyl-2-thio-, involves its interaction with central nervous system receptors. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels . This modulation leads to increased synaptic inhibition and a reduction in neuronal excitability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Comparisons :

- Phenobarbital (5-Ethyl-5-Phenylbarbituric Acid): Lacks the 2-thio group, resulting in higher pKa (~8.4 in DMSO) and lower acidity. The phenyl group at C-5 enhances aromatic interactions in biological targets (e.g., GABA receptors), whereas the isopropyl group in the target compound may increase steric hindrance .

- Secobarbital (5-Allyl-5-(1-Methylbutyl)Barbituric Acid) :

- Its lower acidity (pKa ~8.4) reduces reactivity in nucleophilic reactions compared to the target compound .

- 5-(2-Thienylidene)Thiobarbituric Acid: Shares the 2-thio group but features a thienylidene substituent at C-5.

Table 1: Physicochemical and Structural Comparison

| Compound | Substituents | pKa (DMSO) | LogP* | Metabolic Stability |

|---|---|---|---|---|

| 5-Ethyl-5-isopropyl-2-thio | Ethyl, isopropyl, 2-S | ~7.5† | 2.1 | Moderate-High‡ |

| Phenobarbital | Ethyl, phenyl, 2-O | 8.4 | 1.4 | Low-Moderate |

| Secobarbital | Allyl, 1-methylbutyl, 2-O | N/A | 2.8 | Low |

| 5-Butyl Barbituric Acid | Butyl, 2-O | 8.4 | 1.2 | Moderate |

| 5-(2-Thienylidene)-2-thio | Thienylidene, 2-S | ~7.8† | 1.9 | High |

*Estimated using substituent contributions. †Based on analogy to Meldrum’s acid and thiobarbiturates . ‡Inferred from reduced metabolic susceptibility of thio-derivatives .

Biological Activity

Barbituric acid derivatives, including 5-ethyl-5-isopropyl-2-thio, are a class of compounds known for their sedative and hypnotic properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Barbituric acid, 5-ethyl-5-isopropyl-2-thio, is characterized by a thio group substitution at the 2-position of the barbituric acid structure. This modification alters its pharmacokinetic and pharmacodynamic properties compared to traditional barbiturates.

Pharmacological Effects

- Sedative and Hypnotic Activity : Like other barbiturates, this compound exhibits significant sedative effects. It is rapidly metabolized by blood and tissue enzymes, leading to a quick onset of action. The compound's lipid solubility facilitates its uptake into the brain, where it exerts its effects within approximately 30 seconds post-administration .

- Antimicrobial Properties : Research indicates that derivatives of barbituric acid can exhibit antimicrobial activity. In vitro studies have shown that certain barbiturate derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus .

- Antioxidant Activity : Some studies have evaluated the antioxidant potential of barbituric acid derivatives using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results indicate that specific derivatives can effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

The mechanism by which 5-ethyl-5-isopropyl-2-thio exerts its biological effects involves interaction with the GABA_A receptor in the central nervous system. By enhancing GABAergic transmission, these compounds promote sedation and hypnosis. Additionally, their metabolism involves oxidative processes in the liver, leading to polar metabolites that are more easily eliminated from the body .

Study on Sedative Effects

A study involving animal models demonstrated that 5-ethyl-5-isopropyl-2-thio significantly prolonged sleeping time induced by barbiturates when administered prior to exposure to stressors such as X-irradiation. This suggests enhanced sedative properties under stressful conditions .

Antimicrobial Activity Assessment

In a comparative study of various barbiturate derivatives, 5-ethyl-5-isopropyl-2-thio was tested against several bacterial strains. It exhibited notable activity against S. aureus, with an inhibition zone comparable to standard antibiotics .

Data Tables

| Property | Value/Observation |

|---|---|

| Lipid Solubility | High |

| Onset of Action | ~30 seconds |

| Antibacterial Activity | Effective against S. aureus |

| Antioxidant Activity (DPPH) | IC50 values indicating significant scavenging ability |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-ethyl-5-isopropyl-2-thiobarbituric acid, and how can intramolecular isomerization be mitigated?

- Methodology : Alkylation of barbituric acid derivatives often leads to unexpected isomerization. For example, 5-phenyl-5-(3-bromopropyl)barbituric acid undergoes intramolecular cyclization to form piperidone derivatives under basic conditions . To avoid this:

- Use controlled reaction temperatures (<50°C) and non-nucleophilic bases.

- Monitor intermediates via HPLC or TLC to detect early-stage isomerization.

- Data Contradiction : While alkylation typically follows SN2 mechanisms, steric hindrance from isopropyl groups may favor elimination or rearrangement .

Q. How do solubility and stability properties of 5-ethyl-5-isopropyl-2-thiobarbituric acid influence experimental design?

- Methodology :

- Solubility : The compound is sparingly soluble in water (logP ~1.8) but dissolves in polar aprotic solvents like DMSO (10–20 mg/mL at 25°C) . Pre-saturate solvents to avoid precipitation during kinetic studies.

- Stability : The thio group at C-2 increases susceptibility to hydrolysis compared to oxygen analogs. Use inert atmospheres (N₂/Ar) and buffer solutions (pH 6–8) to stabilize the thiobarbiturate ring .

Q. What analytical techniques are optimal for characterizing thiobarbituric acid derivatives?

- Methodology :

- NMR : Use DMSO-d₆ as a solvent to resolve tautomeric forms. H-bonding with DMSO shifts imino protons downfield (δ 12–14 ppm for -NH groups) .

- UV-Vis : Monitor π→π* transitions (λmax ~280 nm) for conjugation studies with DNA or metal ions .

- HPLC-MS : Employ C18 columns with 0.1% formic acid in mobile phases for high-resolution separation .

Advanced Research Questions

Q. What mechanisms drive the intramolecular isomerization of 5-alkylated thiobarbituric acids, and how can they be exploited for heterocyclic synthesis?

- Methodology :

- Mechanism : Alkyl halide intermediates (e.g., 3-bromopropyl derivatives) undergo nucleophilic attack by the thiobarbiturate nitrogen, forming 5-membered lactams or lactones .

- Synthetic Utility : Leverage this pathway to synthesize fused-ring systems (e.g., valerolactones) by introducing α,ω-dihaloalkanes as spacers .

Q. How do structural modifications at C-5 (ethyl/isopropyl) and C-2 (thio vs. oxo) affect molecular interactions with biological targets?

- Methodology :

- Molecular Docking : The isopropyl group enhances hydrophobic interactions with DNA minor grooves, while the thio group increases binding affinity via sulfur-π interactions .

- SAR Studies : Derivatives with C-5 branched alkyls (e.g., isopropyl) show 2–3× higher DNA-binding constants (Kb ~10⁴ M⁻¹) compared to linear alkyl analogs .

Q. What solvent effects dominate the NMR spectral shifts of thiobarbituric acids, and how can they inform tautomeric equilibria studies?

- Methodology :

- Solvent Interactions : DMSO forms H-bonds with -NH and thiocarbonyl groups, stabilizing the enol tautomer. This shifts C-2 thiocarbonyl ¹³C signals upfield by 5–10 ppm .

- DFT Validation : BLYP/6-31+G(d) calculations predict tautomeric populations (e.g., 75% enol in DMSO) with <5% error vs. experimental data .

Key Recommendations

- Synthetic Optimization : Use flow chemistry to minimize isomerization during alkylation .

- Analytical Workflows : Combine NMR (DMSO-d₆) and UV-Vis spectroscopy for real-time monitoring of tautomeric shifts .

- Biological Assays : Prioritize derivatives with C-5 branched alkyls for CNS-targeted studies due to enhanced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.